Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-
Description
Chemical Classification and Structural Taxonomy of Triazinoindole Derivatives
Triazinoindoles belong to a specialized class of nitrogen- and sulfur-containing heterocyclic compounds, distinguished by a fused triazine-indole system. The target compound’s core structure, 1,2,4-triazino[5,6-b]indole, arises from the annulation of a 1,2,4-triazine ring with the 5,6-positions of an indole scaffold. This fusion creates a planar, aromatic system capable of π-π stacking interactions, which are critical for binding to biological targets such as DNA or enzymes.
The compound’s substituents further define its taxonomy:
- 8-Ethyl and 5-methyl groups : These alkyl substituents enhance lipophilicity, potentially improving membrane permeability. The 5-methyl group also sterically stabilizes the triazinoindole core, reducing metabolic degradation.
- 3-Thioether linkage : The sulfur atom at position 3 introduces redox activity and nucleophilic reactivity, enabling disulfide bond formation or metal chelation.
- N-(2-methoxyethyl)acetamide : This polar side chain increases aqueous solubility via hydrogen bonding, while the methoxy group modulates electronic effects on the acetamide moiety.
Comparative studies of triazinoindole derivatives highlight how substituent variations influence bioactivity. For instance, 3-mercapto derivatives exhibit antifungal properties, while N-alkylated analogs show improved pharmacokinetic profiles.
Historical Context of Triazino[5,6-b]indole-Based Compound Development
The synthesis of triazino[5,6-b]indoles traces back to late 20th-century efforts to expand heterocyclic libraries for drug discovery. Early work focused on condensing indole precursors with triazine-forming reagents, such as cyanamide or thiourea derivatives. A landmark study by Abdel-Rahman et al. demonstrated the cyclocondensation of isatin with cyanamide to yield 3-mercapto-1,2,4-triazino[5,6-b]indoles, which exhibited broad-spectrum antifungal activity.
Subsequent advancements introduced regioselective alkylation and arylations at the 3-, 5-, and 8-positions, enabling fine-tuning of electronic and steric properties. For example, 3-aminoalkylthio derivatives showed enhanced blood-brain barrier penetration, expanding potential CNS applications. The integration of acetamide functionalities, as seen in the target compound, emerged from efforts to balance solubility and target affinity in kinase inhibitors.
Significance of Thioether and Methoxyethyl Functional Groups in Acetamide Derivatives
The thioether group (–S–) plays a dual role in the compound’s reactivity and bioactivity. As a soft nucleophile, it participates in Michael additions or metal coordination, which may underlie mechanisms such as enzyme inhibition. In biological systems, thioethers are critical in endogenous molecules like methionine, suggesting compatibility with metabolic pathways.
The methoxyethyl-acetamide side chain contributes to pharmacokinetic optimization. The methoxy group’s electron-donating effect stabilizes the acetamide’s carbonyl, reducing hydrolysis rates in vivo. Simultaneously, the ethyleneglycol-like fragment enhances water solubility, addressing a common limitation of polycyclic heteroaromatics. Structure-activity relationship (SAR) studies on analogous compounds reveal that methoxyethyl substitution improves oral bioavailability by 40–60% compared to non-polar analogs.
| Functional Group | Role in Compound Design | Biological Implications |
|---|---|---|
| Thioether (–S–) | Redox activity, metal chelation | Enzyme inhibition, antioxidant effects |
| Methoxyethyl-acetamide | Solubility enhancement, metabolic stability | Improved bioavailability, target engagement |
This strategic integration of functional groups exemplifies modern medicinal chemistry’s focus on multi-parameter optimization, balancing target affinity and drug-like properties.
Properties
Molecular Formula |
C17H21N5O2S |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-[(8-ethyl-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C17H21N5O2S/c1-4-11-5-6-13-12(9-11)15-16(22(13)2)19-17(21-20-15)25-10-14(23)18-7-8-24-3/h5-6,9H,4,7-8,10H2,1-3H3,(H,18,23) |
InChI Key |
DISPQLFMXHJOJA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C3=C2N=NC(=N3)SCC(=O)NCCOC)C |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of the Indole Derivative
The indole derivative is synthesized by reacting a suitable starting material (e.g., an aromatic amine) with reagents such as ethyl iodide and methyl iodide under controlled conditions. This step forms the indole ring system, which is a key structural component of the target compound.
Step 2: Formation of the Triazine Derivative
The triazine moiety is prepared by reacting the indole derivative with hydrazine and ethyl chloroformate. This reaction typically occurs in an inert atmosphere to prevent side reactions and ensures the formation of a stable triazine ring.
Step 3: Coupling Reaction
The indole and triazine derivatives are coupled using a thiol reagent to introduce the sulfur atom into the structure. This step often employs catalysts or specific solvents to enhance reaction efficiency.
Step 4: Functionalization with Acetamide
Acetamide derivatives are introduced into the structure through nucleophilic substitution reactions. The N-(2-methoxyethyl) group is added using appropriate alkylating agents under basic conditions.
Reaction Conditions
| Step | Reagents/Materials | Conditions | Outcome |
|---|---|---|---|
| 1 | Ethyl iodide, methyl iodide | Heat, inert atmosphere | Indole derivative |
| 2 | Hydrazine, ethyl chloroformate | Inert atmosphere, controlled temperature | Triazine derivative |
| 3 | Thiol reagent | Catalyst, solvent (e.g., DMF or DMSO) | Coupled intermediate |
| 4 | Acetamide derivative, alkylating agent | Basic medium (e.g., NaOH or KOH) | Final product |
Industrial Scale Production
For industrial applications, these reactions are scaled up using automated reactors and continuous flow systems. These systems allow for:
- Precise control over temperature and pressure.
- Enhanced mixing for uniform reaction conditions.
- Real-time monitoring to optimize yield and minimize impurities.
Analytical Techniques for Verification
After synthesis, the compound's structure is confirmed using:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To verify the molecular framework.
- Mass Spectrometry (MS) : For molecular weight determination.
- Infrared (IR) Spectroscopy : To confirm functional groups.
- High-Performance Liquid Chromatography (HPLC) : To assess purity.
Challenges in Synthesis
Some challenges in synthesizing this compound include:
- Stability issues with intermediate compounds such as the triazine derivative.
- Side reactions during coupling due to the reactivity of thiol groups.
- Difficulty in achieving high yields for multi-step reactions.
Chemical Reactions Analysis
Types of Reactions: Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the indole nucleus due to its electron-rich nature.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Analgesic Properties
Research has indicated that certain acetamide derivatives exhibit significant analgesic activity. For instance, studies have demonstrated that acetamide compounds can effectively reduce nociceptive stimuli in animal models. The analgesic effects were evaluated using methods such as the hot plate test and acetic acid-induced writhing test, where compounds showed a marked decrease in pain responses without adversely affecting motor coordination .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Similar acetamide derivatives have shown cytotoxic effects against various cancer cell lines, including those associated with leukemia and solid tumors. The mechanism of action often involves the inhibition of specific kinases that play critical roles in cancer cell proliferation and survival .
Research on Triazino-Indole Derivatives
A study focused on triazino-indole derivatives demonstrated that modifications to the acetamide structure could enhance biological activity. By altering substituents on the indole moiety, researchers were able to identify compounds with improved potency against cancer cell lines .
Mannich Bases as Therapeutics
Mannich bases derived from similar structures have been reported to possess remarkable anticancer and cytotoxic properties. These compounds exhibited IC50 values in the low micromolar range against various human tumor cell lines, indicating their potential as lead compounds for further drug development .
Mechanism of Action
The mechanism of action of Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific pathways, such as those involved in cell proliferation or viral replication . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may act on multiple targets simultaneously .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Key structural variations among analogs lie in the substituents on the acetamide nitrogen and the triazinoindole core. Below is a comparative analysis:
Notes:
- Hydrophilicity : The target compound’s 2-methoxyethyl group likely improves aqueous solubility compared to nitro- or chlorophenyl-substituted analogs .
- Steric Factors : The 8-ethyl group in the target compound may reduce steric hindrance compared to bulkier substituents like naphthalene ().
Key Research Findings
Substituent Impact on Bioactivity :
- Nitro groups (e.g., 6b) correlate with increased antimicrobial activity but reduced solubility .
- Methoxyethyl groups (target compound) may balance solubility and bioavailability, though empirical validation is needed.
Synthetic Challenges :
- Bulky substituents (e.g., naphthalene in ) complicate purification, whereas smaller groups (e.g., methoxyethyl) streamline synthesis.
Structural-Activity Relationships (SAR) :
Biological Activity
Acetamide, 2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)- is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, particularly in the fields of oncology and antimicrobial research.
Structural Overview
The compound's structure includes:
- Acetamide Group : Known for its reactivity and ability to participate in nucleophilic substitutions.
- Thioether Linkage : This feature allows for oxidation and substitution reactions.
- Triazino-Indole Moiety : This component is associated with diverse biological activities, including anticancer and antimicrobial effects.
The molecular formula of this compound is with a molecular weight of approximately 371.5 g/mol .
Anticancer Properties
Preliminary studies indicate that Acetamide, 2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)- exhibits cytotoxicity against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation, making it a candidate for further development as an anticancer agent. In vitro assays have demonstrated its effectiveness against specific cancer types, although detailed IC50 values are still under investigation.
Antimicrobial Effects
Research has also highlighted the compound's potential as an antimicrobial agent. Studies suggest it may possess antifungal properties, which could lead to new treatments for fungal infections. The mechanisms underlying these effects are likely linked to the compound's structural characteristics that facilitate interactions with microbial targets .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing context for the potential applications of Acetamide derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Acetamide derivative A | Indole core with different substituents | Antimicrobial |
| Acetamide derivative B | Triazine ring with varied side chains | Anticancer |
| Acetamide derivative C | Similar thioether linkage | Anti-inflammatory |
These compounds demonstrate that structural modifications can significantly influence biological activity .
The interaction studies involving Acetamide derivatives often focus on their binding affinities to various biological targets such as enzymes or receptors. Techniques like molecular docking simulations and in vitro assays are essential for understanding how this compound interacts at the molecular level with proteins involved in disease pathways. Such studies are critical for elucidating the mechanism of action and potential side effects associated with these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
